Ethyl 4-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazole core linked to a pyridin-3-ylmethylaminoethyl moiety and a piperazine-carboxylate ester. Its structure combines pharmacophoric elements associated with diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
ethyl 4-[[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4S/c1-2-29-19(28)25-8-6-24(7-9-25)18(27)23-17-22-15(13-30-17)10-16(26)21-12-14-4-3-5-20-11-14/h3-5,11,13H,2,6-10,12H2,1H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGHKDQWFSQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate, often referred to as a thiazole-bearing compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring, a pyridine moiety, and a piperazine core, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 342.4 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole derivatives could inhibit bacterial growth through interference with cell wall synthesis and function, leading to cell lysis .
Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer potential. The compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations . Additionally, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various signaling pathways .
In Vitro Studies
Numerous in vitro studies have assessed the cytotoxicity of thiazole derivatives on different cancer cell lines. For instance, one study reported that certain thiazole compounds exhibited IC50 values in the low micromolar range against human liver carcinoma cell lines (HepG2), indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HepG2 | 5.0 |
| Thiazole Derivative B | MCF7 | 10.0 |
| Ethyl 4-((4-(2-oxo... | Jurkat | 8.5 |
In Vivo Studies
In vivo studies further support the potential of thiazole derivatives as therapeutic agents. Animal models treated with these compounds showed reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic efficacy .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of cell wall synthesis |
| Anticancer | PARP inhibition; induction of apoptosis |
| Anticonvulsant | Modulation of neurotransmitter release |
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : Research indicates that compounds similar to ethyl 4-((4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate have shown effectiveness against various bacterial strains. This suggests potential applications in developing antibacterial agents.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. The thiazole and piperazine moieties are particularly noted for their roles in enhancing cytotoxicity against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes associated with metabolic pathways in pathogens or cancerous cells, potentially leading to novel therapeutic strategies.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step synthetic routes. These methods are designed to optimize yield and purity, often employing various reagents and conditions tailored to achieve the desired structural characteristics.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of ethyl derivatives containing thiazole rings. The results indicated significant activity against Gram-positive bacteria, suggesting a promising avenue for further exploration in antibiotic development.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that the compound induced apoptosis in human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs, emphasizing the need for further research into its mechanism of action and efficacy in vivo.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
Functional Group Analysis
- Thiazole vs. Thiadiazole/Imidazole Cores: The target compound’s thiazole ring is distinct from thiadiazole or imidazole cores in analogues (e.g., ’s imidazolo[2,1-b]thiadiazoles). Thiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas thiadiazoles may enhance π-π stacking with aromatic residues in enzymes .
- Pyridine Substituents: The pyridin-3-ylmethyl group in the target compound contrasts with ’s pyridin-3-yl hydrazine derivatives.
- Piperazine Modifications : The piperazine-carboxylate ester in the target differs from sulfonyl () or carboxamide-linked piperazines (). Carboxylate esters generally improve membrane permeability, whereas sulfonyl groups increase polarity, affecting distribution .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including coupling of thiazole and piperazine derivatives, amide bond formation, and esterification. Key considerations:
- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF may enhance nucleophilic substitution steps .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for intermediates. Final purity can be confirmed via NMR (>95% purity) and LC-MS (absence of side products) .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : Use H/C NMR to confirm the pyridinylmethylamino, thiazole, and piperazine moieties. N NMR can resolve ambiguities in amide/amine linkages .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragment patterns matching the proposed structure .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporation solvents (e.g., DCM/hexane). Use SHELXL for refinement, especially if twinning or disorder is observed .
Q. How can solubility and logP be experimentally determined to guide formulation studies?
Methodological Answer:
- Shake-Flask Method : Measure solubility in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol).
- logP Calculation : Use HPLC retention times with a C18 column and calibrate against standards. Compare with computational predictions (e.g., ChemAxon, ACD/Labs) .
- Hydrophobicity : The pyridine and thiazole groups may reduce aqueous solubility, necessitating prodrug strategies or nanoformulation .
Q. What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction or SEA to identify potential targets (e.g., kinases, GPCRs).
- In Vitro Screening : Prioritize enzyme inhibition assays (e.g., kinase panels) or cell-based viability assays (e.g., MTT in cancer lines).
- ADME Profiling : Microsomal stability assays and Caco-2 permeability studies to evaluate drug-likeness .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays).
- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies.
- Computational Modeling : Perform molecular dynamics simulations to assess binding mode consistency across isoforms .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Co-Crystallization : Add co-solvents (e.g., PEG 400) or co-crystallize with target proteins (e.g., kinases).
- Synchrotron Radiation : Use high-flux beams to resolve weak diffraction patterns from small crystals.
- SHELXD/E : Employ dual-space algorithms in SHELXD for ab initio phasing if heavy-atom derivatives are unavailable .
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Analog Synthesis : Modify the pyridine (e.g., 4-methyl vs. 3-fluoro), thiazole (e.g., oxadiazole replacement), or piperazine (e.g., N-methylation).
- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate substituents with activity cliffs.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs before synthesis .
Q. What methods assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA.
- Oxidative Stability : Use HO or AIBN to simulate radical-mediated breakdown .
Q. How can researchers screen for polymorphic forms and their thermodynamic stability?
Methodological Answer:
- XRPD : Compare diffraction patterns of batches crystallized from different solvents (e.g., ethanol vs. acetonitrile).
- DSC/TGA : Identify melting points and enthalpy changes to rank polymorph stability (e.g., Form I vs. Form II).
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) from crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
